2-Ethyl-4-methylimidazole - 931-36-2

2-Ethyl-4-methylimidazole

Catalog Number: EVT-460486
CAS Number: 931-36-2
Molecular Formula: C6H10N2
Molecular Weight: 110.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Ethyl-4-methylimidazole (2E4MI) is an organic compound belonging to the imidazole family. It plays a significant role in scientific research, particularly as a catalyst and curing agent for epoxy resins [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. 2E4MI is also investigated for its use in carbon capture and storage technology due to its fast absorption rate and high stability when capturing CO2 [].

Synthesis Analysis

2E4MI is synthesized through various methods. One method involves mixing 2-ethyl-4-methyl imidazole, potassium hydroxide, and t-butanol in a reactor. The mixture is heated to reflux, followed by the addition of carbon disulfide. The resulting reaction mixture is refluxed and then recrystallized to obtain 2-ethyl-4-methylimidazole-5- dithiocarbonate [].

Chemical Reactions Analysis

2E4MI readily reacts with epoxides to form adducts []. This reaction is the basis for its use as a curing agent in epoxy resin systems. The reaction proceeds through an anionic mechanism, where the imidazole ring acts as a nucleophile, attacking the epoxide ring. The reaction rate and the final product depend on the reaction conditions, including temperature, concentration of the reactants, and the presence of other reagents.

For example, 2E4MI can be used as a catalyst in the crosslinking reaction of epoxidized polymers with succinic anhydride []. In this reaction, mild conditions are crucial to prevent degradation or rearrangement reactions. The extent of crosslinking is evaluated based on the sol-gel content of the resulting polymer.

Mechanism of Action

The primary mechanism of action for 2E4MI is nucleophilic attack. As a member of the imidazole family, 2E4MI possesses a lone pair of electrons on the nitrogen atom, making it a strong nucleophile. This characteristic enables it to react with electrophiles like epoxides, initiating the curing process in epoxy resin systems [].

In the case of CO2 absorption, 2E4MI facilitates the formation of bicarbonate (HCO3−) and carbonic acid (H2CO3) intermediates []. These intermediates are easily decomposed, leading to low CO2 desorption temperature and high desorption efficiency.

Applications
  • Epoxy Resin Curing Agent: 2E4MI serves as an effective curing agent for various epoxy resin systems [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It initiates the polymerization process, leading to the formation of a crosslinked network structure. This characteristic is vital for producing high-performance epoxy composites with enhanced mechanical strength, thermal stability, and chemical resistance.

  • Carbon Capture and Storage: 2E4MI has shown promise in CO2 separation and purification []. Aqueous solutions of 2E4MI exhibit a high CO2 molar absorption capacity and can be regenerated at relatively low temperatures. These properties make it a potential candidate for industrial-scale carbon capture applications.

  • Latent Thermal Initiator: Derivatives of 2E4MI, such as its salts with organic acids, have been investigated as latent thermal initiators for epoxy resins [, , ]. These derivatives exhibit a delayed curing action, allowing for extended storage stability of epoxy resin formulations. Upon heating, the latent initiator releases 2E4MI, which then catalyzes the curing process. This feature is particularly advantageous in applications demanding a controlled curing process, such as in prepreg manufacturing for composite materials.

  • Antistatic Coatings: 2E4MI can be incorporated into conductive carbon-filled epoxy compounds to formulate antistatic coatings []. These coatings find applications in areas requiring the dissipation of static electricity, like artillery fuze nose cones.

  • Surface Modification: 2E4MI is utilized in surface modification processes, such as complexing treatment and epoxy resin coating of aramid fibers []. This treatment improves the interfacial adhesion between the fiber and the matrix in composites, enhancing the mechanical properties of the final material.

  • Metal Nanoparticle Synthesis: 2E4MI can function as both a stabilizer for graphene sheets and a reducing agent for metal nanoparticles in the fabrication of metal nanoparticle-graphene hybrids []. This application highlights its versatility in nanomaterial synthesis and its potential in advanced composite materials with enhanced electrical conductivity.

  • Electrode Manufacturing: Specific imidazoles, including 2-ethyl-4-methylimidazole, are used in electrode manufacturing processes to dissolve polyamide acid in an aqueous solvent []. This application showcases its relevance in the development of advanced battery technologies.

1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane

Relevance: The research highlights the formation of a 1:2 host-guest inclusion complex between 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane and 2-Ethyl-4-methylimidazole. This complexation, driven by hydrogen bonding interactions, effectively stabilizes 2-Ethyl-4-methylimidazole within a crystalline structure. This stabilization is particularly relevant in epoxy resin formulations, where it contributes to a longer pot life of the resin. []

Diglycidyl Ether of Bisphenol A (DGEBA)

Relevance: DGEBA is a central component in numerous studies investigating the catalytic activity of 2-Ethyl-4-methylimidazole and its derivatives as epoxy curing agents. These studies explore the curing kinetics, mechanisms, and the resulting properties of the cured epoxy materials. [, , , , , , , , , , , , ]

4,4'-Diaminodiphenyl Sulfone (DDS)

Relevance: In the context of flexible copper clad laminate (FCCL) adhesives, DDS serves as the hardener in an epoxy system where 2-Ethyl-4-methylimidazole and its derivatives are investigated as curing accelerators. The research aims to optimize the curing process and properties of the FCCL adhesive by comparing the effectiveness of different imidazole accelerators. []

Carboxyl-Terminated Acrylonitrile-Butadiene Rubber (CTBN)

Relevance: CTBN is used in conjunction with the DGEBA/DDS epoxy system where 2-Ethyl-4-methylimidazole and its derivatives are studied as curing accelerators for FCCL adhesives. The research examines the influence of different imidazole accelerators on the curing behavior and performance of the adhesive. []

1-Cyanoethyl-2-ethyl-4-methylimidazole (2E4MZ-CN)

Relevance: Research directly compares 2E4MZ-CN with 2-Ethyl-4-methylimidazole as a curing accelerator in the DGEBA/DDS/CTBN system for FCCL adhesives. This comparison aims to identify the most effective imidazole accelerator based on curing reactivity, dynamic mechanical properties, and FCCL performance. []

Imidazole

Relevance: Imidazole itself is studied as a curing agent for epoxy resins, providing a basis for comparison with the catalytic activity of 2-Ethyl-4-methylimidazole and its derivatives. [, , , ]

1-Methylimidazole (MI-1)

Relevance: Research investigates the curing properties of epoxy resins using MI-1 and compares them to those obtained with 2-Ethyl-4-methylimidazole. This comparison seeks to understand the effect of substitution on imidazole's performance as a curing agent, particularly in systems containing polysulfide rubber. The study reveals that imidazoles unsubstituted in the 2-position, like MI-1, are prone to deactivation in the presence of polysulfide rubber. []

2-Methylimidazole (2MIm)

Relevance: 2MIm is studied as a latent thermal initiator in epoxy systems alongside its intercalated form with α-zirconium phosphate (α-ZrP·2MIm). The research focuses on the thermal latency of these compounds and their ability to initiate the curing reaction of glycidyl phenyl ether (GPE) with hexahydro-4-methylphthalic anhydride (MHHPA) upon heating. The results highlight the potential of 2MIm and its intercalated form as thermally controlled initiators for epoxy curing applications. [, ]

2-Phenylimidazole (PI)

Relevance: PI's effectiveness as an epoxy curing agent is directly compared to 2-Ethyl-4-methylimidazole and other imidazole derivatives. The research explores the impact of different substituents on the imidazole ring on curing kinetics and the properties of the cured epoxy materials. []

1-Vinylimidazole (VI)

Relevance: VI is included in a comparative study of imidazole derivatives as epoxy curing agents. The research aims to elucidate the influence of different substituents on the imidazole ring on the curing process and the final properties of the cured epoxy systems. []

Benzimidazole (BZI)

Relevance: BZI is investigated alongside 2-Ethyl-4-methylimidazole and other imidazole derivatives for its ability to cure epoxy resins. The research systematically compares the curing effectiveness of these compounds, highlighting the relationship between the imidazole structure and its catalytic activity in epoxy curing. []

N-Acetyl EMI (NAEMI)

Relevance: NAEMI is synthesized and evaluated as a latent curing agent for DGEBA epoxy resin. The research investigates its curing behavior, thermal latency, and the properties of the cured epoxy. Compared to 2-Ethyl-4-methylimidazole, NAEMI exhibits significantly improved thermal latency, evidenced by its longer storage life at room temperature and 10°C. This finding highlights the effectiveness of N-acetylation in delaying the curing activity of 2-Ethyl-4-methylimidazole. []

N-Benzoyl EMI (NBEMI)

Relevance: Similar to NAEMI, NBEMI is synthesized and investigated as a latent curing agent for DGEBA epoxy resin. The study explores its curing behavior, thermal latency, and the properties of the cured epoxy. Compared to 2-Ethyl-4-methylimidazole, NBEMI displays even better thermal latency than NAEMI, as evidenced by its extended storage life at both room temperature and 10°C. The research demonstrates that N-benzoylation effectively improves the thermal latency of 2-Ethyl-4-methylimidazole, making it suitable for applications requiring a longer shelf life. []

N-Benzenesulfonyl EMI (NBSEMI)

Relevance: NBSEMI is synthesized and studied as a latent curing agent for DGEBA epoxy resin. The research evaluates its curing behavior, thermal latency, and the properties of the cured epoxy material. Notably, NBSEMI exhibits the highest thermal latency among the synthesized 2-Ethyl-4-methylimidazole derivatives, including NAEMI and NBEMI. Its significantly longer storage life at room temperature and 10°C demonstrates the effectiveness of N-benzenesulfonylation in delaying the curing activity of 2-Ethyl-4-methylimidazole. []

1,2,4,5-Benzenetetracarboxylic Acid/2-Ethyl-4-methylimidazole Salt (PMA/2E4MI)

Relevance: PMA/2E4MI is investigated as a potential latent hardener for DGEBA epoxy resin. The research focuses on its thermal latency and curing behavior compared to using 2-Ethyl-4-methylimidazole alone. Results show that PMA/2E4MI exhibits a delayed curing reaction, indicating its potential as a latent hardener. []

Methyl Hexahydrophthalic Anhydride (MHHPA)

Relevance: MHHPA serves as the curing agent in a study comparing the curing behavior and properties of a biobased epoxy resin (EUFU-EP) derived from 2,5-furandicarboxylic acid and eugenol with a conventional DGEBA-based epoxy resin. 2-Ethyl-4-methylimidazole is used as the curing accelerator in both systems. The research investigates the impact of using a biobased epoxy resin on the curing process and the resulting material properties. []

2-Undecylimidazole (C11Z)

Relevance: C11Z is included in a comparative study of imidazole derivatives as curing accelerators for the DGEBA/DDS/CTBN epoxy system used in FCCL adhesives. The research examines the influence of different imidazole structures and alkyl chain lengths on the curing kinetics and the performance of the resulting FCCL adhesive. []

2-Heptadecylimidazole (C17Z)

Relevance: Similar to C11Z, C17Z is investigated as a potential curing accelerator in the DGEBA/DDS/CTBN epoxy system for FCCL adhesives. The research explores the impact of varying alkyl chain lengths on imidazole accelerators, focusing on their influence on the curing process and the properties of the FCCL adhesive. []

1-Cyanoethyl-2-undecylimidazole (C11Z-CN)

Relevance: C11Z-CN is included in the comparative study of imidazole derivatives as curing accelerators for the DGEBA/DDS/CTBN epoxy system in FCCL adhesives. The research aims to understand how the combination of a long alkyl chain and a cyanoethyl group in C11Z-CN affects its curing behavior and the performance of the adhesive compared to 2-Ethyl-4-methylimidazole and other imidazole derivatives. []

4-Methylimidazole

Relevance: 4-Methylimidazole is explored as an additive in the direct synthesis of the metal-organic framework MIL-101. The study investigates the influence of this imidazole derivative on the synthesis process and the properties of the resulting MIL-101 material. []

Properties

CAS Number

931-36-2

Product Name

2-Ethyl-4-methylimidazole

IUPAC Name

2-ethyl-5-methyl-1H-imidazole

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

InChI

InChI=1S/C6H10N2/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3,(H,7,8)

InChI Key

ULKLGIFJWFIQFF-UHFFFAOYSA-N

SMILES

CCC1=NC=C(N1)C

Solubility

16.5 [ug/mL]

Synonyms

2-Ethyl-5-methyl-1H-imidazole; 2E4MZ; 4-Methyl-2-ethylimidazole; B 2; B 2 (curing catalyst); Curezol 2E4MZ; Curezol 2E4MZ2; Dyhard MI-C; EMI 24; EMI 70; Epicure EMI 24; Imicure EMI 24; JER Cure EMI 24; NSC 82315; Omicure 24EMI

Canonical SMILES

CCC1=NC=C(N1)C

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